molecular formula C10H23P B14629254 Bis(2,2-dimethylpropyl)phosphane CAS No. 57620-76-5

Bis(2,2-dimethylpropyl)phosphane

Cat. No.: B14629254
CAS No.: 57620-76-5
M. Wt: 174.26 g/mol
InChI Key: LGJHKAMPHVQRLU-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl)phosphane, also known as di-tert-butylneopentylphosphine, is an organophosphorus compound with the molecular formula C13H29P. This compound is characterized by the presence of two 2,2-dimethylpropyl groups attached to a phosphorus atom. It is commonly used as a ligand in various catalytic reactions due to its unique steric and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,2-dimethylpropyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general synthetic route involves the interaction of chlorophosphines with organomagnesium reagents, which results in the formation of the desired phosphane compound . For example, the reaction of di-tert-butylchlorophosphine with neopentylmagnesium bromide under anhydrous conditions yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or substituted alkenes .

Scientific Research Applications

Bis(2,2-dimethylpropyl)phosphane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2,2-dimethylpropyl)phosphane primarily involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the phosphane ligand influence the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2,2-dimethylpropyl)phosphane is unique due to its bulky tert-butyl groups, which provide significant steric hindrance. This property makes it particularly effective in certain catalytic reactions where steric effects play a crucial role in determining the reaction outcome .

Properties

IUPAC Name

bis(2,2-dimethylpropyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23P/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJHKAMPHVQRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CPCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633647
Record name Bis(2,2-dimethylpropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57620-76-5
Record name Bis(2,2-dimethylpropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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